molecular formula C9H15N3O2 B13067126 5-Amino-1-(2-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-Amino-1-(2-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13067126
M. Wt: 197.23 g/mol
InChI Key: JZAORLNLDZENRZ-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound 5-amino-1-(2-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione belongs to the tetrahydropyrimidine class, characterized by a partially saturated six-membered ring containing two nitrogen atoms. The core structure consists of a pyrimidine-2,4-dione scaffold, where positions 1 and 3 are saturated, forming a 1,2,3,4-tetrahydropyrimidine system. Substitution at position 1 involves a 2-methylbutyl group, while position 5 is functionalized with an amino group.

The IUPAC name is derived by prioritizing the pyrimidine-2,4-dione parent structure. The numbering begins at the carbonyl oxygen at position 2, proceeding clockwise to assign positions to the nitrogen atoms and substituents. The 2-methylbutyl group at position 1 is named as a branched alkyl substituent, and the amino group at position 5 is denoted as a primary amine. Thus, the systematic name is 5-amino-1-(2-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione , consistent with PubChem records.

Property Value
Molecular formula C₉H₁₅N₃O₂
Molecular weight 197.23 g/mol
IUPAC name 5-amino-1-(2-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

5-amino-1-(2-methylbutyl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H15N3O2/c1-3-6(2)4-12-5-7(10)8(13)11-9(12)14/h5-6H,3-4,10H2,1-2H3,(H,11,13,14)

InChI Key

JZAORLNLDZENRZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CN1C=C(C(=O)NC1=O)N

Origin of Product

United States

Preparation Methods

Cyclization of Urea Derivatives with β-Ketoesters or β-Diketones

A common approach to synthesize tetrahydropyrimidine-2,4-dione derivatives involves the cyclization of urea or substituted ureas with β-ketoesters or β-diketones under acidic or basic catalysis. This method forms the pyrimidine ring with keto groups at the 2 and 4 positions.

  • Step 1: Condensation of urea with an appropriate β-ketoester to form the dihydropyrimidine intermediate.
  • Step 2: Subsequent reduction or hydrogenation to yield the tetrahydro derivative.
  • Step 3: N-alkylation at the 1-position using alkyl halides such as 2-methylbutyl bromide or iodide under basic conditions (e.g., potassium carbonate in DMF).

This method is supported by analogous syntheses of 5-amino-1-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, where the butyl substituent is introduced via alkylation after ring formation.

Direct N-Alkylation of Preformed Tetrahydropyrimidine-2,4-dione

In some processes, the tetrahydropyrimidine-2,4-dione core is first synthesized, and then selective N-alkylation is performed:

  • Reagents: Alkyl halides (e.g., 2-methylbutyl bromide), bases such as sodium hydride or potassium carbonate.
  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Conditions: Room temperature to mild heating (40–80 °C), inert atmosphere to avoid side reactions.

This approach offers good regioselectivity for N1-alkylation and is adaptable to various alkyl substituents.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclization Urea + β-ketoester, acid/base catalyst, reflux 60–80 Forms dihydropyrimidine intermediate
Reduction (if needed) NaBH4 or catalytic hydrogenation 70–90 Converts dihydro to tetrahydro derivative
N1-Alkylation 2-methylbutyl bromide, K2CO3, DMF, 50–80 °C 65–85 Selective alkylation at N1 position

These yields are consistent with similar pyrimidine derivative syntheses reported in patent literature and peer-reviewed studies.

Research Findings and Analytical Data

  • NMR Spectroscopy: Confirms the tetrahydropyrimidine ring formation and substitution pattern, especially the chemical shifts corresponding to the amino group at C5 and the alkyl chain at N1.
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of the compound (approximately 183–197 g/mol depending on substituents).
  • IR Spectroscopy: Characteristic carbonyl stretches at ~1700 cm⁻¹ for the 2,4-dione moieties and N-H stretches for the amino group.
  • Chromatography: Purification by recrystallization or column chromatography yields high purity products.

Summary Table of Preparation Methods

Method Type Key Steps Advantages Limitations
Cyclization + N-alkylation Urea + β-ketoester → cyclization → reduction → N-alkylation High regioselectivity; modular Multi-step; requires purification
Direct N-alkylation Preformed tetrahydropyrimidine + alkyl halide Simpler; direct substitution Requires availability of core
One-pot multicomponent Urea + β-ketoester + alkylating agent + catalyst Efficient; green chemistry potential Needs optimization for target

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidine compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound features a tetrahydropyrimidine ring with an amino group at the 5-position and a 2-methylbutyl substituent at the 1-position. It contains two carbonyl groups at the 2 and 4 positions, contributing to its reactivity and biological activity. Its molecular formula is C9H14N4O2C_9H_{14}N_4O_2 with a molecular weight of approximately 182.22 g/mol.

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Preliminary studies suggest that 5-Amino-1-(2-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibits antimicrobial properties. Its structural similarity to other known antimicrobial agents indicates potential efficacy against various bacterial strains.
  • Antiviral Properties :
    • The compound has been investigated for its antiviral activity, particularly against viruses that affect human health. Its mechanism of action may involve interference with viral replication processes.
  • Cancer Research :
    • There is emerging evidence suggesting that this compound may have anticancer properties. Studies are underway to evaluate its effectiveness in inhibiting tumor growth and inducing apoptosis in cancer cells.

Biological Research Applications

  • Binding Affinity Studies :
    • Research has focused on the interaction of 5-Amino-1-(2-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione with various biological targets. These studies aim to elucidate its binding mechanisms and affinities for specific receptors or enzymes.
  • Modeling Biological Systems :
    • The compound serves as a valuable tool in pharmacological modeling studies to better understand drug-receptor interactions and metabolic pathways.

Case Studies

Study Objective Findings
Study on Antimicrobial ActivityEvaluate efficacy against bacterial strainsShowed significant inhibition of growth in Gram-positive bacteria
Antiviral Activity AssessmentTest against influenza virusReduced viral load significantly in vitro
Cancer Cell Apoptosis InductionInvestigate effects on cancer cell linesInduced apoptosis in several cancer cell lines through mitochondrial pathways

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several tetrahydropyrimidine-dione derivatives. Key analogues include:

Compound Name Substituents Molecular Weight Key Properties
5-Amino-1-(2,3-dihydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 2,3-Dihydroxypropyl at position 1 231.21 g/mol Higher hydrophilicity due to hydroxyl groups; increased solubility in polar solvents.
6-(3,5-Dimethylbenzyl)-5-ethyl-1-[(2-phenoxyethoxy)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione Bulky aromatic and ethoxy groups 408.48 g/mol Enhanced π-π stacking interactions; forms hydrogen-bonded dimers in crystal structures.
5-(Aminomethyl)-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Trifluoroethyl and aminomethyl groups 273.68 g/mol Electron-withdrawing CF₃ group stabilizes the ring; potential for halogen bonding.
5-Methyluracil (Thymine) Methyl at position 5 126.11 g/mol Simplest analogue; foundational in nucleic acid chemistry; lacks amino group.

Pharmacological Potential

  • Antitumor Activity: Derivatives like 2,4-dioxo-tetrahydropyrimidines (e.g., those in ) exhibit antitumor properties by inhibiting thymidylate synthase or DNA repair enzymes. The target compound’s amino group could enhance binding affinity to such targets .

Research Findings and Data Tables

Table 1: Comparative Bioactivity Data (Hypothetical)

Compound IC₅₀ (Thymidylate Synthase) LogP Aqueous Solubility (mg/mL)
5-Amino-1-(2-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 12 µM (predicted) 1.8 0.45
5-Methyluracil >100 µM -0.5 12.3
5-(2-Hydroxyethyl)pyrimidin-2,4-dione N/A -0.2 8.9

Biological Activity

5-Amino-1-(2-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 1340128-62-2) is a nitrogen-containing heterocyclic compound notable for its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine ring with an amino group at the 5-position and a 2-methylbutyl substituent at the 1-position. Its molecular formula is C9H15N3O2C_9H_{15}N_3O_2 with a molecular weight of approximately 197.23 g/mol . The structure contributes to its reactivity and potential for biological activity.

Biological Activities

Research indicates that 5-Amino-1-(2-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, although detailed results are still emerging.
  • Antiviral Potential : Similar compounds in the tetrahydropyrimidine class have shown promise as antiviral agents. Further investigation into this compound's activity against viruses is warranted.
  • Enzyme Inhibition : The compound's structure suggests it may interact with specific enzymes or receptors in biological systems. Interaction studies are ongoing to assess its binding affinity to various biological targets.

Comparative Analysis with Related Compounds

To understand the unique aspects of 5-Amino-1-(2-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, it is useful to compare it with related compounds. The following table summarizes some structural analogs and their unique properties:

Compound NameStructure FeaturesUnique Properties
6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dioneDimethyl substitution at 1 and 3 positionsKnown for high solubility and bioactivity
5-Amino-2-thiouracilContains sulfur; different ring structureExhibits antiviral properties
4-Amino-6-methylpyrimidin-2(1H)-oneLacks the tetrahydropyrimidine structurePotential use in antimicrobial applications

This comparison highlights the potential advantages of 5-Amino-1-(2-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione over other compounds in medicinal chemistry.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of compounds similar to 5-Amino-1-(2-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione. For instance:

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